molecular formula C21H26N6O2 B5703069 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate

4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate

Katalognummer B5703069
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: NNAMLFWMERZCFZ-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-33779 and is a potent inhibitor of the NF-κB pathway.

Wirkmechanismus

CEP-33779 inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and subsequent transcription of various genes. CEP-33779 binds to the ATP-binding site of IKKβ, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the inhibition of NF-κB activity and subsequent downstream effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. Studies have shown that CEP-33779 inhibits the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CEP-33779 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CEP-33779 in lab experiments include its potent inhibition of the NF-κB pathway, which makes it an effective tool for studying the role of NF-κB in various biological processes. Additionally, CEP-33779 has been shown to have anti-cancer and anti-inflammatory effects, which makes it a potential therapeutic agent. The limitations of using CEP-33779 in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the study of CEP-33779. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Additionally, future studies could focus on identifying potential biomarkers for predicting the response to CEP-33779 treatment. Furthermore, the development of more selective inhibitors of the NF-κB pathway could lead to the development of more effective and safer therapeutic agents.

Synthesemethoden

The synthesis method of CEP-33779 involves the reaction of 4-aminophenyl acetate with 2,6-dichloropyrimidine in the presence of sodium hydride to obtain 4-(2,6-dichloropyrimidin-4-ylamino)phenyl acetate. This compound is then reacted with carbonohydrazide in the presence of acetic acid to obtain 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate (CEP-33779).

Wissenschaftliche Forschungsanwendungen

CEP-33779 has been extensively studied for its potential applications in various fields such as cancer, inflammation, and autoimmune diseases. Studies have shown that CEP-33779 inhibits the NF-κB pathway, which is involved in the regulation of various genes that play a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by CEP-33779 has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-16(28)29-18-8-6-17(7-9-18)15-22-25-19-14-20(26-10-2-3-11-26)24-21(23-19)27-12-4-5-13-27/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,24,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAMLFWMERZCFZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.